Sancycline

Descripción general

Descripción

Sancycline is a semisynthetic tetracycline antibiotic that is more active than tetracycline against various strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Synthesis Analysis

The total synthesis of Sancycline was reported by Muxfeldt and co-workers in 1965 . Their synthesis utilized 1-chloro-2-bromomethyl-4-methoxybenzene as a starting material and the D/C ring fused compound was synthesized .Molecular Structure Analysis

The molecular formula of Sancycline is C21H22N2O7 . The crystal structures of Sancycline hydrochloride were determined by single crystal X-ray diffraction technique .Chemical Reactions Analysis

Sancycline has been involved in various chemical reactions. For instance, it was used in the total synthesis of tetracycline antibiotics . It also showed solubility profiles in various solvents .Physical And Chemical Properties Analysis

Sancycline has a melting point of 224-228°C (dec), a boiling point of 750.9±60.0 °C (Predicted), and a density of 1.61±0.1 g/cm3 (Predicted) . It is slightly soluble in aqueous acid, chloroform, and methanol .Aplicaciones Científicas De Investigación

Antibacterial Activity

Sancycline, like other tetracyclines, has a broad-spectrum antibacterial activity. It is effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains . It prevents bacterial growth by inhibiting protein biosynthesis .

Treatment of Acne Vulgaris

Sancycline is particularly effective against Cutinebacterium acnes, the bacterium that causes acne vulgaris . It is used in the treatment of this common skin condition, providing a targeted approach to reducing inflammation and bacterial growth.

Anti-Inflammatory Properties

In addition to its antibacterial properties, Sancycline also has anti-inflammatory effects . This makes it useful in the treatment of conditions where inflammation plays a key role, such as in certain skin disorders.

Treatment of Resistant Bacterial Infections

Sancycline is effective against several resistant bacteria, including those resistant to older tetracyclines . This makes it a valuable tool in the fight against antibiotic resistance, a major global health concern.

Treatment of Various Infections

Tetracyclines, including Sancycline, can be used to treat a variety of infections such as plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax. Some can also be used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .

Potential Use in Treating Nosocomial Infections

There is ongoing research into the use of Sancycline in treating nosocomial (hospital-acquired) infections, including pneumonia and urinary tract infections . These types of infections are often caused by multi-drug resistant bacteria, making them difficult to treat with standard antibiotics.

Mecanismo De Acción

Target of Action

Sancycline, a member of the tetracycline antibiotic class, primarily targets bacterial cells . It is particularly effective against Cutinebacterium acnes , a bacterium associated with acne vulgaris . The primary targets of Sancycline are the bacterial ribosomes , which play a crucial role in protein synthesis .

Mode of Action

Sancycline interacts with its targets by inhibiting protein synthesis . It binds to the bacterial 30S ribosomal subunit and prevents aminoacyl-t-RNA binding to the ribosomal A site . This action prevents the addition of amino acids to the growing polypeptide chain , thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of protein synthesis by Sancycline affects various biochemical pathways within the bacterial cell. By preventing the addition of amino acids to the growing polypeptide chain, Sancycline disrupts the production of essential proteins needed for the survival and proliferation of the bacteria . This disruption can lead to the death of the bacterial cell or inhibit its growth .

Pharmacokinetics

It is known that the pharmacokinetics of tetracycline antibiotics, such as sancycline, can be influenced by their ability to form complexes with metal ions . These interactions can affect the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Sancycline’s action primarily involve the inhibition of bacterial growth . By binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis, Sancycline disrupts essential cellular processes within the bacterial cell . This disruption can lead to the death of the bacterial cell or inhibit its growth , making Sancycline an effective antibiotic against certain bacterial infections .

Action Environment

The action, efficacy, and stability of Sancycline can be influenced by various environmental factors. For instance, the presence of metal ions can affect the pharmacokinetics of Sancycline . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the action and stability of Sancycline.

Safety and Hazards

Direcciones Futuras

Recent progress in biosynthetic engineering and synthetic biology approaches, and a deeper understanding of Sancycline biosynthesis, have opened new opportunities in Sancycline drug development . In addition, Sancycline and its analogs have shown potential for diminishing hyperpigmentation skin disorders .

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCQOMXDZUULRV-ADOAZJKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057836 | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sancycline | |

CAS RN |

808-26-4 | |

| Record name | Sancycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

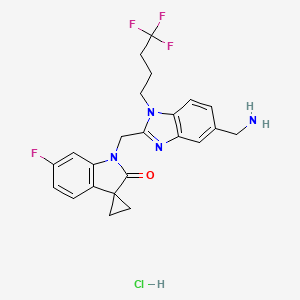

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

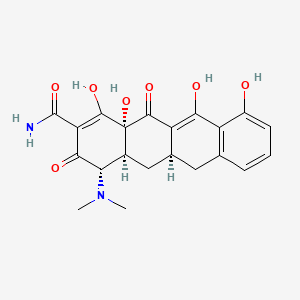

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)